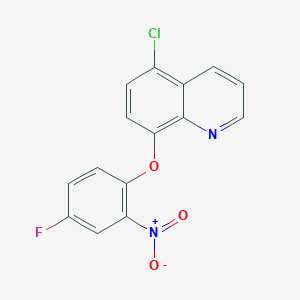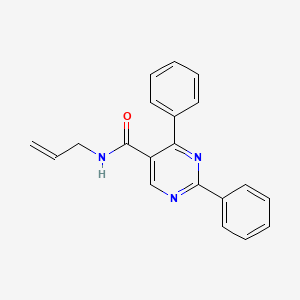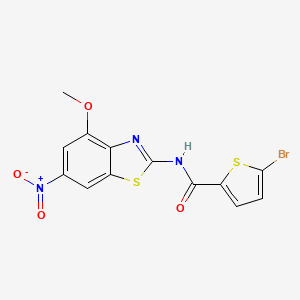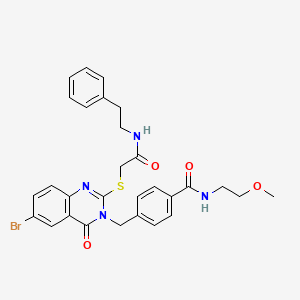
4-((6-bromo-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((6-bromo-4-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide is a useful research compound. Its molecular formula is C29H29BrN4O4S and its molecular weight is 609.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activities
A study conducted by Selvam et al. (2007) investigated the antiviral properties of quinazolin-4(3H)-one derivatives, synthesized through microwave technique, against various viruses including influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, Venezuelan equine encephalitis, Rift Valley fever, and Tacaribe viruses. Their findings highlighted the potential of these compounds in antiviral therapeutics (Selvam et al., 2007).
Antibacterial and Antifungal Activities
Mohamed et al. (2010) synthesized novel quinazolinone derivatives and evaluated their antimicrobial efficacy. They discovered that certain compounds demonstrated significant in vitro antibacterial and antifungal activities, indicating the potential of these derivatives in treating various microbial infections (Mohamed et al., 2010).
Antitumor Properties
Bavetsias et al. (2002) focused on developing water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent. Their research aimed at enhancing the solubility and cytotoxic properties of these compounds, which demonstrated significant growth-inhibitory activity in cancer cell lines (Bavetsias et al., 2002).
Anti-HIV Activity
Selvam et al. (2008) synthesized quinazolin-4(3H)-one derivatives and evaluated their anti-HIV activity. Their research found that certain compounds provided protection against HIV-1 replication, indicating a potential application in HIV treatment (Selvam et al., 2008).
Cytotoxic Activity
A study by Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which were found to exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Deady et al., 2003).
Inhibition of Nicotinamide Phosphoribosyltransferase (Nampt)
Lockman et al. (2010) conducted a study focusing on optimizing the biochemical and cellular activity of CB38065, a cytotoxic agent, as an inhibitor of Nampt, a key enzyme in cancer cell metabolism. Their research indicated the importance of certain molecular features for Nampt inhibition and cytotoxicity (Lockman et al., 2010).
properties
IUPAC Name |
4-[[6-bromo-4-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29BrN4O4S/c1-38-16-15-32-27(36)22-9-7-21(8-10-22)18-34-28(37)24-17-23(30)11-12-25(24)33-29(34)39-19-26(35)31-14-13-20-5-3-2-4-6-20/h2-12,17H,13-16,18-19H2,1H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHIPJXRQSGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


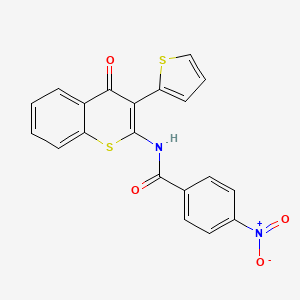
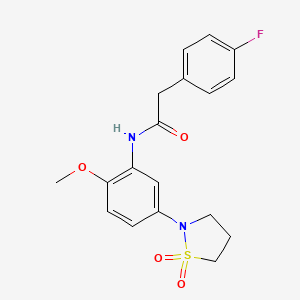
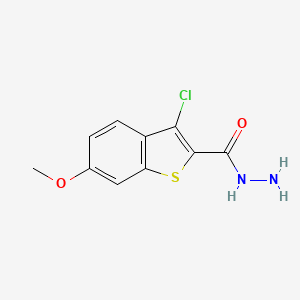
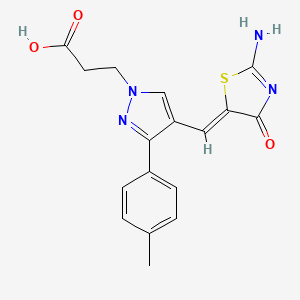
![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)
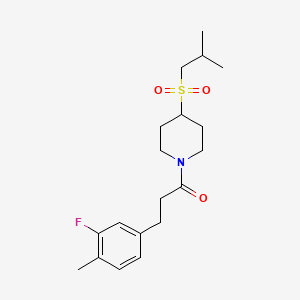
![[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2651131.png)
![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
![Sodium 2-{6-ethylthieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B2651138.png)

